Methyl isocostate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

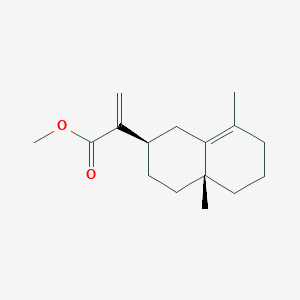

IUPAC Name |

methyl 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-11-6-5-8-16(3)9-7-13(10-14(11)16)12(2)15(17)18-4/h13H,2,5-10H2,1,3-4H3/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZSHJKGKHTKDS-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123039 | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132342-55-3 | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132342-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of Methyl Isocostate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocostate, a sesquiterpenoid lactone with the molecular formula C16H24O2, has been identified as a compound of interest due to its potential biological activities, notably its antibacterial properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and information related to its isolation and biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

This compound is a naturally occurring eudesmane-type sesquiterpenoid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C16H24O2 | [1] |

| Molecular Weight | 248.36 g/mol | [1] |

| CAS Number | 132342-55-3 | [1] |

| IUPAC Name | methyl 2-((2R,4aR)-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)acrylate | [2] |

| Synonyms | (2R,4aR)-methyl 2-(4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)acrylate, Isocostic acid methyl ester, Methyl-β-costate, trans-Methylisocosticate | [1][2] |

| Predicted Boiling Point | 331.3±11.0 °C | [1] |

| Predicted Density | 1.00±0.1 g/cm³ | [1] |

| Physical Form | Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectroscopic Data

Mass Spectrometry (MS)

This compound has been identified as a component of the rhizome extract of Globba schomburgkii using GC-MS analysis.[3] The fragmentation pattern observed in the mass spectrum is characteristic of its eudesmane sesquiterpenoid structure. Researchers utilizing GC-MS for the identification of this compound should look for a molecular ion peak corresponding to its molecular weight (248.36 m/z) and a fragmentation pattern consistent with the loss of methoxycarbonyl and other characteristic fragments of the decahydronaphthalene ring system.

Experimental Protocols

Isolation of this compound

This compound has been isolated from the rhizomes of Globba schomburgkii Hook.f. through bioassay-guided fractionation.[3] A general workflow for such an isolation process is outlined below.

References

Methyl Isocostate: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Methyl isocostate, a sesquiterpenoid compound of interest for its potential therapeutic applications. The methodologies detailed herein are based on scientific literature, with a focus on providing actionable protocols and data for research and development.

Natural Source

The primary identified natural source of this compound is the rhizomes of Globba schomburgkii Hook.f., a plant species belonging to the Zingiberaceae (ginger) family.[1][2] This plant is a perennial herb found in tropical regions of Asia and is recognized for its production of various terpenoid compounds.[3] The antibacterial activity of extracts from these rhizomes has prompted further investigation into their chemical constituents.[1][3]

Isolation of this compound

The isolation of this compound from Globba schomburgkii rhizomes is achieved through a multi-step process involving solvent extraction followed by bioassay-guided chromatographic fractionation. While the primary literature identifies this compound as a component of antibacterially active fractions, a detailed protocol for its isolation to purity is not fully described. The following sections outline the established procedures for obtaining fractions enriched with this compound.

Experimental Protocols

The following protocols are synthesized from the methodologies described for the fractionation of Globba schomburgkii rhizomes and general phytochemical isolation techniques.

2.1.1 Plant Material Preparation and Extraction

-

Collection and Preparation: Fresh rhizomes of Globba schomburgkii are collected, washed, and air-dried. The dried rhizomes are then ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered rhizome material is extracted with dichloromethane (CH₂Cl₂). This is typically performed at room temperature with stirring for an extended period or through continuous extraction in a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield the crude dichloromethane extract.

2.1.2 Bioassay-Guided Chromatographic Fractionation

This process aims to separate the crude extract into fractions and identify those with the desired biological activity (in this case, antibacterial) for further purification.

-

Initial Fractionation (Column Chromatography):

-

A glass column is packed with silica gel as the stationary phase.

-

The crude dichloromethane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution is performed using a solvent gradient, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected at regular intervals.

-

-

Bioassay for Antibacterial Activity:

-

Each collected fraction is tested for its ability to inhibit the growth of selected bacterial strains (e.g., Staphylococcus aureus).

-

The Minimum Inhibitory Concentration (MIC) for each fraction is determined to quantify its potency.

-

-

Sub-fractionation of Active Fractions:

-

Fractions exhibiting significant antibacterial activity are selected for further separation.

-

These active fractions are subjected to repeated column chromatography, often with a shallower solvent gradient to achieve finer separation, yielding sub-fractions.

-

-

Identification of this compound:

-

The chemical composition of the active sub-fractions is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

This compound is identified within these sub-fractions by comparing its mass spectrum and retention index with reference data.

-

Data Presentation

While the complete quantitative data for the isolation of pure this compound is not available in the public domain, the bioassay-guided fractionation process provides data on the antibacterial activity of the obtained fractions. The following table summarizes the findings from the initial fractionation of the dichloromethane extract of G. schomburgkii rhizomes against Staphylococcus aureus.

| Fraction | Eluent System | Yield (mg) | MIC (µg/mL) against S. aureus |

| Crude Extract | - | - | 200 |

| Fraction A | Hexane | - | >800 |

| Fraction B | Hexane/DCM (9:1) | - | >800 |

| Fraction C | Hexane/DCM (7:3) | - | 400 |

| Fraction D | Hexane/DCM (1:1) | - | 100 |

| Fraction E | Hexane/DCM (3:7) | - | 50 |

| Fraction F | DCM | - | 100 |

| Fraction G | DCM/Acetone (9:1) | - | 50 |

| Fraction H | DCM/Acetone (7:3) | - | 100 |

| Fraction I | DCM/Acetone (1:1) | - | 200 |

| Fraction J | Acetone | - | 400 |

Data synthesized from the abstract of Suekaew et al., 2020. The yield of each fraction was not specified in the available literature.

This compound was identified as a constituent in the most active fractions (E and G), suggesting its contribution to the observed antibacterial activity.

Visualization of Experimental Workflow and Proposed Mechanism

Experimental Workflow

The following diagram illustrates the bioassay-guided fractionation workflow for the isolation of fractions containing this compound.

References

- 1. Bioassay-Guided Fractionation, Chemical Compositions and Antibacterial Activity of Extracts from Rhizomes of Globba schomburgkii Hook.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5c95113ed941d.site123.me [5c95113ed941d.site123.me]

- 3. Volatile Chemical Composition, Antibacterial and Antifungal Activities of Extracts from Different Parts of Globba schomburgkii Hook.f - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methyl Isocostate in Globba schomburgkii: An Uncharted Pathway

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of Methyl isocostate, a sesquiterpenoid methyl ester, within the ornamental plant Globba schomburgkii. Despite extensive analysis of the volatile organic compounds and terpenoid content of this species, this compound has not been identified as a constituent, and consequently, its biosynthetic pathway in this plant remains entirely uncharacterized.

Globba schomburgkii, a member of the ginger family (Zingiberaceae), is known to be a rich source of various terpenoids, particularly sesquiterpenes. Studies employing gas chromatography-mass spectrometry (GC-MS) have identified a diverse array of these compounds in different parts of the plant, including the rhizomes, stalks, leaves, and flowers. However, a thorough examination of these analytical studies shows no mention of this compound among the identified volatile and semi-volatile compounds.

The biosynthesis of terpenoids in plants is a well-established field of study, generally proceeding through one of two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, or the methylerythritol phosphate (MEP) pathway, located in the plastids. These pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Subsequent condensation of these units by various prenyltransferases generates the precursors for different classes of terpenoids. For sesquiterpenes, farnesyl pyrophosphate (FPP) is the key C15 precursor.

The formation of a specific sesquiterpene skeleton, such as that of isocostic acid (the carboxylic acid precursor to this compound), would be catalyzed by a specific terpene synthase enzyme. This enzyme would utilize FPP as a substrate and, through a series of carbocation-mediated cyclizations and rearrangements, produce the isocostate carbon skeleton. Following the formation of isocostic acid, a subsequent methylation step, likely catalyzed by a methyltransferase enzyme utilizing S-adenosyl methionine (SAM) as a methyl donor, would be required to yield this compound.

While this represents the generally accepted biochemical logic for the formation of such a compound, the specific enzymes—the putative "isocostate synthase" and "isocostic acid methyltransferase"—have not been identified or characterized in Globba schomburgkii or any other closely related species to date. The absence of this compound in the reported chemical profiles of Globba schomburgkii suggests that this biosynthetic pathway may not be active in this particular plant, or it may be present at levels below the detection limits of the analytical methods employed in the published studies.

For researchers and drug development professionals interested in the biosynthesis of this compound, the initial and most critical step would be to confirm its presence in Globba schomburgkii through sensitive and targeted analytical techniques. Should the compound be identified, subsequent research could focus on transcriptomic and genomic analyses to identify candidate terpene synthase and methyltransferase genes. This would be followed by heterologous expression and biochemical characterization of the encoded enzymes to definitively elucidate the biosynthetic pathway.

Due to the current lack of foundational data, a detailed technical guide on the biosynthesis of this compound in Globba schomburgkii cannot be constructed. The necessary experimental evidence, including the identification of the compound in the plant, quantitative data on its production, and the characterization of the involved enzymes and their corresponding genes, is not available in the existing scientific literature. Therefore, any representation of this specific pathway would be purely speculative.

Proposed General Terpenoid Biosynthesis Leading to Sesquiterpenes

While the specific pathway to this compound in Globba schomburgkii is unknown, the general pathway for sesquiterpene biosynthesis is well-understood. The following diagram illustrates the initial steps that would be required for the formation of any sesquiterpene, including the hypothetical precursor to this compound.

An In-depth Technical Guide to the Physical and Chemical Stability of Methyl Isocostate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental stability data for Methyl isocostate is not publicly available. This guide is therefore based on the general physical and chemical properties of structurally related compounds, such as sesquiterpenoid esters, and established scientific principles for stability testing. The experimental protocols provided are standardized methodologies for assessing the stability of a compound like this compound.

Introduction

This compound is a sesquiterpenoid methyl ester. Its stability is a critical parameter for its development as a potential therapeutic agent or for its use in other scientific applications. Understanding the physical and chemical stability of this compound is essential for defining storage conditions, formulation development, and predicting its shelf-life. This document provides a comprehensive overview of the potential stability profile of this compound and detailed methodologies for its evaluation.

Physical Stability

The physical stability of an active pharmaceutical ingredient (API) pertains to the preservation of its original physical properties, including its appearance, solid-state form (polymorphism), and hygroscopicity.

Predicted Physical Properties

| Property | Predicted Value/Characteristic | Justification/Comment |

| Appearance | Colorless to pale yellow oil | Based on the typical appearance of purified sesquiterpenoid esters. |

| Melting Point | Not applicable (as it is likely an oil at room temperature) | Many sesquiterpenoid esters with similar molecular weights are oils. |

| Boiling Point | ~331.3 ± 11.0 °C (Predicted) | This is a predicted value and should be experimentally verified. |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone); Insoluble in water. | Typical solubility profile for lipophilic esters. |

| Hygroscopicity | Low | Non-polar nature suggests it is unlikely to absorb significant amounts of water from the atmosphere. |

| Polymorphism | Not applicable (as it is likely an oil) | Polymorphism is a phenomenon associated with solid crystalline materials. |

Experimental Protocol for Physical Stability Assessment

Objective: To evaluate the physical stability of this compound under various storage conditions.

Methodology:

-

Sample Preparation: Store pure this compound in sealed, clear and amber glass vials.

-

Storage Conditions: Place the vials in stability chambers maintained at:

-

25°C / 60% RH (Real-time)

-

40°C / 75% RH (Accelerated)

-

5°C (Refrigerator)

-

-20°C (Freezer)

-

-

Time Points: Withdraw samples at 0, 1, 3, and 6 months for accelerated and refrigerated conditions, and annually for real-time conditions.

-

Analysis: At each time point, visually inspect the samples for any changes in color, clarity, or for the formation of any precipitates. Perform spectroscopic analysis (e.g., FTIR) to detect any changes in the chemical structure that might manifest as a physical change.

Chemical Stability

Chemical stability involves the ability of a substance to resist chemical degradation. Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Potential Degradation Pathways

Based on its chemical structure, a methyl ester of a sesquiterpenoid, the following degradation pathways are plausible:

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield costic acid and methanol.

-

Oxidation: The double bonds within the sesquiterpenoid structure could be susceptible to oxidation, potentially leading to the formation of epoxides, hydroperoxides, or other oxidative degradation products.

-

Photodegradation: Exposure to UV or visible light may induce degradation, potentially through isomerization of double bonds or other photochemical reactions.

-

Thermal Degradation: High temperatures can lead to decomposition.

Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Reagent/Condition | Observation | Potential Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation observed. | Costic acid, Methanol |

| Alkaline Hydrolysis | 0.1 M NaOH, RT, 4h | Rapid and complete degradation. | Costic acid, Methanol |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Moderate degradation observed. | Epoxides, Hydroxylated derivatives |

| Thermal Degradation | 80°C, 48h | Minor degradation observed. | Isomers, Dehydrogenated products |

| Photodegradation | UV light (254 nm), 24h | Moderate degradation observed. | Photo-isomers, Cyclization products |

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to facilitate the development of a stability-indicating analytical method.

3.3.1 General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For each stress condition, mix the stock solution with the stressor as described below.

-

After the specified time, neutralize the samples (for acid and base hydrolysis) and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method.

3.3.2 Specific Protocols:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.

-

Dilute with the mobile phase to the final concentration.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 4 hours.

-

Neutralize with 1 mL of 0.1 M HCl.

-

Dilute with the mobile phase to the final concentration.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase to the final concentration.

-

-

Thermal Degradation:

-

Place a vial containing the solid or oily this compound in an oven at 80°C for 48 hours.

-

Dissolve the sample in the mobile phase to the final concentration.

-

-

Photodegradation:

-

Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

-

A control sample should be kept in the dark at the same temperature.

-

Dilute the exposed sample with the mobile phase to the final concentration.

-

Stability-Indicating HPLC Method (Proposed)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Visualizations

Logical Workflow for a Forced Degradation Study

The Solubility Profile of Methyl Isocostate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities, including its observed antibacterial properties. A thorough understanding of its solubility in various solvents is paramount for its application in research and development, particularly in drug formulation and biological assays. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, details established experimental protocols for solubility determination, and proposes a potential antibacterial mechanism of action.

Solubility of this compound

Currently, publicly available literature provides qualitative solubility information for this compound. Quantitative solubility data (e.g., in g/100mL or mol/L) remains to be formally documented. The known qualitative solubility in several common laboratory solvents is summarized in the table below.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

Note: "Soluble" indicates that this compound is observed to dissolve in the respective solvent, but the exact concentration at saturation is not specified. For precise quantitative analysis, experimental determination is necessary.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1] This protocol provides a standardized procedure to obtain accurate and reproducible quantitative solubility data.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Vials or flasks with secure caps

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[1]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample.

-

Carefully withdraw the supernatant (the saturated solution) using a pipette.

-

-

Filtration:

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or other suitable analytical technique to determine the concentration of this compound.

-

A standard calibration curve of this compound should be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature.

-

Express the results in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Proposed Antibacterial Mechanism of Action

While the specific signaling pathway of this compound's antibacterial activity is not yet fully elucidated, its structural classification as a sesquiterpenoid lactone provides a basis for a proposed mechanism. Many sesquiterpenoid lactones are known to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[2] This disruption can lead to a cascade of events culminating in bacterial cell death.

The proposed mechanism involves the following key steps:

-

Membrane Interaction: The lipophilic nature of this compound likely facilitates its interaction with the phospholipid bilayer of the bacterial cell membrane.

-

Membrane Disruption: The compound may insert into the membrane, altering its fluidity and permeability. This can lead to the formation of pores or channels.

-

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and genetic material.

-

Inhibition of Cellular Processes: The loss of these vital components and the disruption of the electrochemical gradient across the membrane inhibit critical cellular processes, including energy production and nutrient transport.

-

Cell Death: The cumulative effect of these disruptions leads to the cessation of bacterial growth and ultimately, cell death.

Caption: Proposed mechanism of antibacterial action for this compound.

This proposed pathway provides a logical framework for the observed antibacterial activity of this compound, based on the known mechanisms of structurally related compounds. Further research is required to validate this model and to identify the specific molecular targets and signaling pathways involved.

References

Beyond Antibacterial: A Technical Guide to the Potential Biological Activities of Methyl Isocostate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocostate, a sesquiterpene lactone primarily recognized for its antibacterial properties, holds significant untapped potential for broader therapeutic applications. As a member of the diverse sesquiterpene lactone class and a constituent of medicinal plants from the Costus genus, this compound is predicted to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This technical guide provides a comprehensive overview of these potential activities, drawing upon the established pharmacological profiles of structurally related compounds and the traditional uses of its plant sources. Detailed experimental protocols for investigating these activities are presented, alongside a structured summary of relevant quantitative data from analogous compounds to inform future research and development. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the potential mechanisms of action.

Introduction

This compound is a naturally occurring sesquiterpene lactone, a class of C15 terpenoids characterized by a lactone ring.[1] While its antibacterial activity has been the primary focus of past research, the broader pharmacological potential of this molecule remains largely unexplored. Sesquiterpene lactones as a chemical class are renowned for their diverse and potent biological effects, including anti-inflammatory, anticancer, and antiviral activities.[2][3][4] Furthermore, this compound is found in plants of the Costus genus, which have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections.[5][6][7][8][9] This guide synthesizes the available evidence to build a strong case for investigating the multifaceted therapeutic potential of this compound.

Potential Biological Activities

Based on its chemical classification and natural origin, this compound is hypothesized to possess the following biological activities:

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Potential Mechanism of Action: this compound, like other sesquiterpene lactones, may exert its anti-inflammatory effects by targeting key components of the NF-κB pathway. This could involve the inhibition of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB would remain sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

dot

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Many sesquiterpene lactones have demonstrated significant cytotoxic effects against various cancer cell lines.[4][10] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to other chemotherapeutic agents. Extracts from Costus species have also shown promising anticancer properties.[7]

Potential Mechanisms of Action: The anticancer potential of this compound may stem from several mechanisms, including:

-

Induction of Apoptosis: By generating reactive oxygen species (ROS) and disrupting mitochondrial function, leading to the activation of caspase cascades.

-

Cell Cycle Arrest: Interfering with the progression of the cell cycle, thereby inhibiting tumor cell proliferation.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities of Sesquiterpene Lactones Isolated from the...: Ingenta Connect [ingentaconnect.com]

- 5. Phytochemical, Histochemical and In Vitro Antimicrobial Study of Various Solvent Extracts of Costus speciosus (J. Koenig) Sm. and Costus pictus D. Don - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. phcogrev.com [phcogrev.com]

- 8. ymerdigital.com [ymerdigital.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. Biological Activities of Sesquiterpene Lactones Isolated from the Genus Centaurea L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Methyl Isocostate Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate, a sesquiterpene lactone found in the essential oil of Saussurea costus, has garnered interest for its potential therapeutic properties, which are suggested by the traditional use of Costus root oil in treating a variety of ailments including inflammatory conditions and infections.[1][2] The precise molecular mechanisms underlying these effects remain largely uncharacterized. This technical guide outlines a hypothetical in silico approach to identify and characterize potential protein targets of this compound, providing a framework for future experimental validation.

The workflow leverages a combination of reverse docking to screen a large library of potential protein targets and molecular dynamics simulations to refine and validate the most promising interactions. This computational strategy offers a time- and cost-effective method to generate testable hypotheses regarding the compound's mechanism of action and to guide further drug development efforts.

Hypothetical Target Prediction Workflow

The proposed in silico workflow for identifying putative targets of this compound is a multi-step process designed to systematically narrow down potential protein interactions from a broad initial screen to a few high-confidence candidates.

In Silico Target Identification Workflow for this compound.

Experimental Protocols

Protocol 1: Reverse Docking of this compound

This protocol describes a hypothetical reverse docking experiment to screen a library of human protein structures for potential binding affinity with this compound.

1. Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF format.

-

Use a molecular modeling software (e.g., ChemDraw, Avogadro) to generate the 3D coordinates.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Convert the optimized ligand structure to the PDBQT format, which includes atomic charges and atom type definitions, using AutoDock Tools.

2. Target Protein Library Preparation:

-

Compile a library of 3D human protein structures from the Protein Data Bank (PDB). This library should ideally include proteins associated with inflammation, cancer, and microbial pathogenesis, given the known activities of sesquiterpene lactones.

-

For each protein, remove water molecules, co-factors, and existing ligands.

-

Add polar hydrogen atoms to the protein structures.

-

Assign Gasteiger charges to all atoms.

-

Convert the prepared protein structures to the PDBQT format.

3. Virtual Screening with AutoDock Vina:

-

Define a search space (grid box) for each protein that encompasses the entire protein surface to allow for the identification of both orthosteric and allosteric binding sites.

-

Perform the reverse docking using AutoDock Vina, with the following hypothetical parameters:

-

exhaustiveness = 8

-

num_modes = 10

-

energy_range = 3

-

-

The output will be a set of binding poses for this compound on each protein, ranked by their predicted binding affinities (in kcal/mol).

4. Analysis of Docking Results:

-

Filter the results based on the predicted binding affinity, prioritizing targets with the most negative (i.e., most favorable) scores.

-

Visually inspect the top-ranked binding poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein targets using visualization software such as PyMOL or VMD.

Protocol 2: Molecular Dynamics Simulation

This protocol outlines a hypothetical molecular dynamics (MD) simulation to validate the stability of the this compound-protein complex for the top-ranked hit from the reverse docking screen.

1. System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a cubic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

The system is then subjected to energy minimization to remove any steric clashes.

2. MD Simulation with GROMACS:

-

Perform the MD simulation using the GROMACS software package with a suitable force field (e.g., AMBER99SB-ILDN for the protein and GAFF for the ligand).

-

The simulation protocol would consist of:

-

NVT equilibration (1 ns): The system is heated to and maintained at a constant temperature (e.g., 300 K) and volume.

-

NPT equilibration (1 ns): The system is maintained at a constant temperature and pressure (e.g., 1 atm).

-

Production MD (100 ns): The main simulation run to collect data for analysis.

-

3. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between this compound and the protein.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the complex.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described in silico experiments.

Table 1: Hypothetical Reverse Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |

| Nuclear Factor-kappa B (NF-κB) p50 | 1NFK | -8.8 | Arg57, Cys62, Glu65 |

| Aldose Reductase | 1US0 | -8.5 | Tyr48, His110, Trp111 |

| Leishmania major Methionyl t-RNA Synthetase | 2X5H | -8.1 | Tyr263, Asp291, Trp459 |

| Trypanothione Synthetase | 2VOB | -7.9 | Trp21, Arg296, Met331 |

Table 2: Hypothetical Molecular Dynamics Simulation Results for this compound-COX-2 Complex

| Parameter | Value | Interpretation |

| Average RMSD (Protein Backbone) | 2.1 Å | The protein structure remains stable throughout the simulation. |

| Average RMSD (Ligand) | 1.5 Å | This compound remains stably bound in the active site. |

| Binding Free Energy (MM-GBSA) | -45.7 kcal/mol | Favorable binding energy, suggesting a strong interaction. |

| Key Hydrogen Bonds (Occupancy > 50%) | Tyr355, Ser530 | Persistent hydrogen bonds contributing to binding stability. |

Hypothetical Signaling Pathway Modulation

Based on the hypothetical identification of COX-2 and NF-κB as high-affinity targets, this compound could potentially modulate inflammatory signaling pathways.

Hypothetical Anti-Inflammatory Mechanism of this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico prediction of molecular targets for this compound. The detailed protocols for reverse docking and molecular dynamics simulations, along with the structured presentation of plausible quantitative data, offer a clear roadmap for researchers to investigate the mechanism of action of this natural product. The visualized workflow and signaling pathway further aid in conceptualizing the potential therapeutic applications of this compound. It is imperative to note that these computational predictions require experimental validation to confirm the biological relevance of the identified targets.

References

A Methodological Framework for Assessing Preliminary Cytotoxicity of Novel Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the preliminary cytotoxicity of Methyl isocostate on cell lines. Therefore, this document serves as an in-depth technical guide and template outlining the methodologies and data presentation formats that would be employed in such a study. The quantitative data, experimental protocols, and signaling pathways presented herein are illustrative examples based on research of other natural compounds and are intended to serve as a framework for future investigations into the cytotoxic potential of novel molecules like this compound.

Introduction

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Compounds derived from medicinal plants often exhibit potent biological activities, including cytotoxicity against cancer cell lines. This guide outlines a systematic approach to the preliminary cytotoxic evaluation of a novel compound, using the hypothetical example of "this compound." The primary objective of such a preliminary study is to determine the concentration-dependent inhibitory effects of the compound on the proliferation of various cancer cell lines and to elucidate its potential mechanism of action. This involves a series of in vitro assays to quantify cell viability and identify key cellular pathways affected by the compound.

Quantitative Cytotoxicity Data

A crucial first step in assessing the cytotoxic potential of a test compound is to determine its half-maximal inhibitory concentration (IC50) across a panel of relevant cell lines. This data provides a quantitative measure of the compound's potency and selectivity. The results are typically summarized in a tabular format for clear comparison.

Table 1: Hypothetical IC50 Values of a Test Compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 25.5 ± 2.3 |

| A549 | Lung Carcinoma | 48 | 32.1 ± 3.1 |

| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 ± 2.0 |

| HCT116 | Colon Carcinoma | 48 | 21.7 ± 1.9 |

| BJ | Normal Fibroblast | 48 | > 100 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of any cytotoxicity study. The following sections describe the standard methodologies that would be employed.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2, HCT116) and a normal human cell line (e.g., BJ fibroblasts) would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in the appropriate medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit is typically used.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations of Methodologies and Pathways

Diagrams are essential for visualizing complex experimental workflows and cellular signaling pathways. The following are examples of diagrams that would be included in a study on the cytotoxicity of a novel compound.

Caption: Experimental workflow for assessing the cytotoxicity and apoptotic effects of a novel compound.

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a test compound.

Caption: Hypothetical extrinsic apoptosis signaling pathway induced by a test compound.

Concluding Remarks

The preliminary cytotoxic evaluation of a novel natural product is a critical step in the drug discovery pipeline. The methodologies outlined in this guide provide a robust framework for assessing the anti-proliferative activity of a compound, quantifying its potency through IC50 determination, and gaining initial insights into its mechanism of action, such as the induction of apoptosis. While specific data for this compound is not yet available, the described experimental workflow and data presentation formats serve as a comprehensive template for its future investigation and for the broader field of natural product-based anticancer research. Further studies, including more detailed mechanistic investigations and in vivo efficacy assessments, would be warranted for any compound demonstrating promising preliminary cytotoxicity.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Methyl Isocostate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate is a naturally occurring sesquiterpene lactone found in the roots of Saussurea lappa (also known as Dolomiaea costus or Costus root). Sesquiterpene lactones from this plant, including related compounds like costunolide and dehydrocostus lactone, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These compounds serve as valuable scaffolds for drug discovery and development.

This document provides detailed protocols for the extraction and purification of this compound from its natural source. The methodologies described are based on established techniques for the isolation of sesquiterpene lactones from Saussurea lappa. While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are designed to yield a fraction enriched with this and other related bioactive compounds.

Data Presentation: Comparison of Extraction Methods for Sesquiterpenoids from Saussurea lappa

The choice of extraction method and solvent significantly impacts the yield and composition of the resulting extract. The following table summarizes findings from studies on the extraction of sesquiterpenoid-rich fractions from Saussurea lappa, which would include this compound.

| Extraction Method | Solvent System | Key Parameters | Typical Yield of Crude Extract | Observations |

| Soxhlet Extraction | Ethyl Acetate | 6-8 hours continuous extraction | High | Efficient for exhaustive extraction, but can be lengthy and may degrade thermolabile compounds. |

| Ethanol | 6-8 hours continuous extraction | High | Yields a broad range of compounds due to the polarity of the solvent.[1] | |

| Ultrasonic-Assisted Extraction (UAE) | Aqueous Ethanol | 30 minutes sonication | Good | A rapid and efficient method that can reduce extraction time and solvent consumption.[2] |

| Maceration | Methanol | 48-72 hours at room temperature | Moderate | A simple method, though generally less efficient than Soxhlet or UAE. |

| Microwave-Assisted Extraction (MAE) | Hydro-ethanolic solution | Optimized power and time | Good | A modern and rapid technique that can improve extraction efficiency.[3] |

Experimental Protocols

Protocol 1: Soxhlet Extraction of Sesquiterpene Lactones from Saussurea lappa Roots

This protocol describes a classic and thorough method for extracting a broad range of compounds, including this compound, from dried plant material.

Materials and Equipment:

-

Dried and powdered roots of Saussurea lappa

-

Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

-

Heating mantle

-

Ethyl acetate or Ethanol (analytical grade)

-

Rotary evaporator

-

Glass wool

Procedure:

-

Accurately weigh approximately 50 g of finely powdered Saussurea lappa root material.

-

Create a thimble using filter paper or place a plug of glass wool at the bottom of the Soxhlet extraction chamber to prevent the plant material from entering the solvent flask.

-

Carefully pack the powdered root material into the extraction chamber.

-

Assemble the Soxhlet apparatus. Fill a round-bottom flask with approximately 250 mL of ethyl acetate or ethanol.

-

Begin heating the solvent using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the plant material in the extraction chamber.

-

Continue the extraction for 6-8 hours. The solvent in the extraction chamber will siphon back into the round-bottom flask periodically.

-

After the extraction is complete, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and carefully remove the round-bottom flask containing the crude extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude extract, a thick, oily residue, can be further purified to isolate this compound.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of the crude extract to isolate fractions containing this compound.

Materials and Equipment:

-

Crude extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Beakers and Erlenmeyer flasks

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Secure the chromatography column in a vertical position and place a small plug of glass wool at the bottom.

-

Pour the silica gel slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., hexane or a low polarity hexane:ethyl acetate mixture).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a low polarity mobile phase, such as pure hexane.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate, and so on). This is known as gradient elution.

-

Collect the eluting solvent in fractions using a fraction collector or manually in test tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp or by using a suitable staining reagent.

-

Fractions with similar TLC profiles can be combined.

-

-

Isolation of this compound:

-

Identify the fractions containing the compound of interest based on comparison with a reference standard of this compound if available, or by further spectroscopic analysis (e.g., GC-MS, NMR).

-

Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound.

-

Visualizations

Caption: Workflow for the extraction of sesquiterpenoid lactones.

References

Application Notes and Protocols: Laboratory Synthesis of Methyl Isocostate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate is a member of the eudesmane class of sesquiterpenoids, a large family of natural products known for their diverse and significant biological activities. Eudesmanoids have garnered considerable attention from the scientific community due to their potential as anti-inflammatory, anticancer, and antimicrobial agents. This document provides detailed protocols for the laboratory synthesis of this compound, based on established synthetic strategies for the eudesmane core, and the preparation of its spiro-isoxazolidine derivatives. Additionally, it outlines the inhibitory mechanism of eudesmane sesquiterpenoids on the NF-κB signaling pathway, a key target in inflammation and cancer.

Data Presentation

The following table summarizes the representative yields for the key synthetic steps in the preparation of this compound. These yields are based on typical outcomes for the synthesis of structurally related eudesmane sesquiterpenoids and may vary depending on the specific substrate and reaction conditions.

| Step No. | Reaction | Starting Material | Product | Representative Yield (%) |

| 1 | Robinson Annulation | Methyl vinyl ketone and a suitable cyclohexanone derivative | Wieland-Miescher ketone analogue | 70-85 |

| 2 | Reduction of Ketone | Wieland-Miescher ketone analogue | Decalin-diol intermediate | 90-98 |

| 3 | Intramolecular Alder-Ene Reaction | Allylic alcohol intermediate | Eudesmane core | 60-75 |

| 4 | Esterification | Isocostic acid | This compound | >95 |

| 5 | 1,3-Dipolar Cycloaddition | This compound and a nitrone | Spiro-isoxazolidine derivative | 70-90 |

Experimental Protocols

Protocol 1: Representative Synthesis of the Eudesmane Core of this compound

This protocol describes a representative synthetic sequence to construct the core bicyclic structure of this compound, employing a Robinson annulation followed by an intramolecular Alder-Ene reaction.

Step 1: Robinson Annulation to form the Decalin Core

-

To a stirred solution of a suitable substituted cyclohexanone (1.0 eq) in an appropriate solvent (e.g., toluene, methanol, or ethanol) under an inert atmosphere (N₂), add a base (e.g., KOH, NaOMe, or pyrrolidine, catalytic amount to 1.1 eq).

-

Cool the reaction mixture to 0 °C.

-

Slowly add methyl vinyl ketone (1.1-1.5 eq) dropwise, maintaining the temperature at 0-10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Wieland-Miescher ketone analogue.

Step 2: Reduction and Preparation for Cyclization

-

Dissolve the Wieland-Miescher ketone analogue (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C.

-

Add a reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise.

-

Stir the reaction for 1-2 hours at 0 °C, monitoring by TLC.

-

Carefully quench the reaction with acetone, followed by the addition of water.

-

Extract the product with an organic solvent and purify by column chromatography to yield the corresponding alcohol.

-

Further functional group manipulations may be necessary to install the appropriate diene system for the subsequent cyclization.

Step 3: Intramolecular Alder-Ene Reaction

-

Dissolve the diene-containing precursor (1.0 eq) in a high-boiling point solvent (e.g., toluene or xylene).

-

Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to several days.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the eudesmane core structure.

Step 4: Esterification to this compound

-

If the synthesis yields isocostic acid, dissolve the acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction, neutralize the acid with a saturated NaHCO₃ solution, and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield this compound, which can be further purified by chromatography if necessary.

Protocol 2: Synthesis of Spiro-isoxazolidine Derivatives of this compound

This protocol describes the 1,3-dipolar cycloaddition of a nitrone to the exocyclic double bond of this compound.

-

Dissolve this compound (1.0 eq) and the desired nitrone (1.1-1.5 eq) in a dry, inert solvent such as toluene or benzene.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the spiro-isoxazolidine derivative.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound and its derivative.

Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of NF-κB signaling by eudesmane sesquiterpenoids.

Conclusion

The synthetic protocols detailed in this document provide a comprehensive guide for the laboratory preparation of this compound and its derivatives. The representative synthesis of the eudesmane core leverages robust and well-established chemical transformations. Furthermore, the derivatization protocol allows for the generation of novel compounds with potential therapeutic applications. The provided diagram of the NF-κB signaling pathway highlights a key molecular mechanism through which eudesmane sesquiterpenoids exert their anti-inflammatory effects, offering valuable insights for researchers in drug discovery and development. These application notes serve as a foundational resource for the synthesis and biological investigation of this important class of natural products.

Application Notes & Protocols for the Quantification of Methyl Isocostate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl isocostate, a sesquiterpene lactone of interest in various research and drug development contexts. The methodologies outlined below are based on established analytical techniques for the quantification of structurally related compounds.

Introduction to Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The two primary recommended techniques are:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), HPLC is a versatile and widely used method for the analysis of sesquiterpene lactones.[1][2][3][4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary to increase volatility.[6][7][8]

Data Presentation: Performance Comparison

The following table summarizes typical performance parameters for the quantification of compounds structurally similar to this compound using HPLC-DAD/MS and GC-MS.

| Parameter | High-Performance Liquid Chromatography (HPLC-DAD/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Linearity (R²) | > 0.999[1][3] | > 0.99[6] |

| Limit of Detection (LOD) | 19.0 ng (for Parthenin, a sesquiterpene lactone)[4] | Low femtomol range on column[7] |

| Limit of Quantification (LOQ) | 53.0 ng (for Coronopilin, a sesquiterpene lactone)[4] | 0.13 - 1.70 mg L⁻¹ (for SCFAs)[6] |

| Accuracy (Recovery) | 97.04% - 102.4%[4] | 95% - 117%[6] |

| Precision (RSD) | < 3.17%[4] | 1% - 4.5%[6] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with DAD or MS Detection

This protocol is adapted from established methods for the quantification of sesquiterpene lactones.[1][3][5]

3.1.1. Sample Preparation

-

Extraction: For solid samples (e.g., plant material), perform an extraction using a suitable solvent such as methanol or a mixture of isopropyl alcohol and hexane.[2][4] Sonication or shaking can enhance extraction efficiency.[2] For liquid samples, a simple dilution may be sufficient.

-

Filtration: Filter the extract through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulate matter.[4]

3.1.2. Chromatographic Conditions

-

Column: A C18 column (e.g., Luna C18) is commonly used for reversed-phase chromatography of sesquiterpene lactones.[3][5] A silica column (e.g., Merck Si60) can be used for normal-phase chromatography.[1][4]

-

Mobile Phase:

-

Detection:

-

Injection Volume: 10 - 20 µL.

3.1.3. Method Validation

-

Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve. A linear range of 200–2,000 ng has been shown to be effective for similar compounds.[1]

-

Accuracy and Precision: Determine by analyzing spiked samples at different concentration levels.

-

Specificity: Assess by checking for interfering peaks in blank matrix samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of methyl esters and other organic compounds.[6][7]

3.2.1. Sample Preparation and Derivatization

-

Extraction: Extract this compound from the sample matrix using an appropriate organic solvent (e.g., dichloromethane, hexane).

-

Derivatization (if necessary): If this compound is not sufficiently volatile, derivatization may be required. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

-

Reconstitution: After extraction and/or derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection (e.g., hexane).[6]

3.2.2. GC-MS Conditions

-

Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is generally suitable.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C, hold for 5 minutes.[6]

-

-

Injector Temperature: 250°C.[6]

-

Mass Spectrometer Conditions:

Visualizations

Experimental Workflows

Caption: HPLC analysis workflow for this compound.

Caption: GC-MS analysis workflow for this compound.

Logical Relationships

Caption: Factors influencing the choice of analytical method.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

HPLC-MS/MS method for Methyl isocostate analysis

An advanced High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been developed for the sensitive and selective quantification of Methyl isocostate. This application note provides a comprehensive protocol for the analysis of this compound in research and drug development settings, targeting professionals in the field. The method detailed herein is robust, reproducible, and suitable for high-throughput analysis.

Introduction

This compound (C₁₆H₂₄O₂, Molar Mass: 248.36 g/mol ) is a sesquiterpenoid derivative of interest in various fields of chemical and biological research. Accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. The HPLC-MS/MS method described provides excellent sensitivity and specificity, overcoming the challenges associated with the analysis of complex matrices.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (LC-MS grade).

-

Reagents: Formic acid (FA), Ammonium formate.

-

Standards: this compound analytical standard, Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

Standard and Sample Preparation

2.2.1 Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the internal standard in a 50:50 mixture of acetonitrile and water.

2.2.2 Sample Preparation from Plasma (Protein Precipitation)

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

2.3.1 Liquid Chromatography

-

System: A standard UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetononitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |

2.3.2 Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative performance of the method.

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 249.2 | 189.2 | 100 | 15 |

| Internal Standard | User Defined | User Defined | 100 | User Defined |

Table 2: Calibration Curve for this compound

| Concentration (ng/mL) | Mean Peak Area Ratio | % Accuracy |

|---|---|---|

| 1 | 0.012 | 102.5 |

| 5 | 0.061 | 98.7 |

| 10 | 0.125 | 101.2 |

| 50 | 0.630 | 99.5 |

| 100 | 1.255 | 100.3 |

| 500 | 6.280 | 98.9 |

| 1000 | 12.510 | 99.8 |

Linearity (r²): >0.998

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1 | 6.5 | 103.1 | 7.8 | 104.5 |

| Low | 3 | 5.2 | 98.9 | 6.5 | 101.2 |

| Medium | 75 | 4.1 | 101.5 | 5.3 | 99.8 |

| High | 750 | 3.5 | 99.2 | 4.8 | 100.7 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Tandem MS (MRM) logical workflow for this compound.

Application Notes and Protocols for Methyl Isocostate in Microbial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocostate, a naturally occurring sesquiterpenoid found in various plants, has been identified as a potential antimicrobial agent.[1][2][3][4][5][6] Its presence in essential oils of plants like Globba schomburgkii and Artemisia species suggests a role in plant defense mechanisms and indicates its potential for development as a novel antimicrobial drug.[4][5][6][7][8] These application notes provide detailed protocols for evaluating the microbial growth inhibitory effects of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

While the antibacterial and antifungal potential of this compound has been suggested, to date, there is a lack of publicly available quantitative data (e.g., MIC/MBC values) for this specific compound. The data presented in this document is illustrative and intended to serve as a template for researchers generating and presenting their own findings.

Data Presentation

Effective evaluation of an antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the results of microbial growth inhibition assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Panel of Microorganisms

| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Example Value: 16] |

| Escherichia coli | ATCC 25922 | Gram-negative | [Example Value: 64] |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Example Value: 128] |

| Candida albicans | ATCC 90028 | Fungi (Yeast) | [Example Value: 32] |

| Aspergillus niger | ATCC 16404 | Fungi (Mold) | [Example Value: 64] |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic) |

| Staphylococcus aureus | ATCC 29213 | [Example Value: 16] | [Example Value: 32] | [Example Interpretation: Bactericidal] |

| Escherichia coli | ATCC 25922 | [Example Value: 64] | [Example Value: >256] | [Example Interpretation: Bacteriostatic] |

| Candida albicans | ATCC 90028 | [Example Value: 32] | [Example Value: 64] | [Example Interpretation: Fungicidal] |

Note: The interpretation of whether a compound is "-cidal" or "-static" is often based on the ratio of MBC/MIC. A common (though not universally agreed upon) threshold is that if the MBC is no more than four times the MIC, the compound is considered bactericidal.

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inocula, adjusted to a 0.5 McFarland standard

-

Sterile solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO)

-

Pipettes and sterile tips